4-Nitrobenzyl2,3-dioxobutanoate
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Overview
Description
Preparation Methods
The synthesis of 4-Nitrobenzyl 2,3-dioxobutanoate typically involves a two-step reaction process. The primary method includes the reaction of 4-nitrobenzyl alcohol with ethyl diazoacetoacetate. This method is advantageous due to its streamlined processing steps, reduced production costs, enhanced product quality, and increased yield. The overall molar yield can achieve 95% or more, with the purity of the product reaching at least 99.5% .
Chemical Reactions Analysis
4-Nitrobenzyl 2,3-dioxobutanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can be reduced using common reducing agents.
Scientific Research Applications
4-Nitrobenzyl 2,3-dioxobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities.
Industry: The compound is used in the production of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Nitrobenzyl 2,3-dioxobutanoate involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, leading to a series of biochemical reactions that result in its desired effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
4-Nitrobenzyl 2,3-dioxobutanoate can be compared with other similar compounds such as:
- 4-Nitrophenyl chloroformate
- (4-Nitrophenyl)methyl 3-oxobutanoate
- Benzyl formate
- Benzyl chloroformate These compounds share similar structural features but differ in their specific chemical properties and applications. 4-Nitrobenzyl 2,3-dioxobutanoate is unique due to its high purity and yield in industrial production .
Properties
Molecular Formula |
C11H9NO6 |
---|---|
Molecular Weight |
251.19 g/mol |
IUPAC Name |
(4-nitrophenyl)methyl 2,3-dioxobutanoate |
InChI |
InChI=1S/C11H9NO6/c1-7(13)10(14)11(15)18-6-8-2-4-9(5-3-8)12(16)17/h2-5H,6H2,1H3 |
InChI Key |
GWCXXTYSYUKBQG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=O)C(=O)OCC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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